benzyl N-(1-cyanoethyl)carbamate
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Overview
Description
benzyl N-(1-cyanoethyl)carbamate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is known for its potential therapeutic and industrial applications. This compound is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a cyano group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyl N-(1-cyanoethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 1-cyanoethylamine under mild conditions . The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of benzyl 1-cyanoethylcarbamate often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
benzyl N-(1-cyanoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1-cyanoethylcarbamate oxides, while reduction can produce benzyl 1-aminoethylcarbamate .
Scientific Research Applications
benzyl N-(1-cyanoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of benzyl 1-cyanoethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the cyano group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
benzyl N-(1-cyanoethyl)carbamate is unique due to the presence of both a benzyl group and a cyano group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-(1-cyanoethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTZVZVBGXQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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